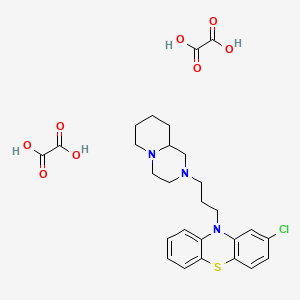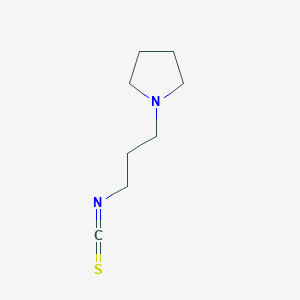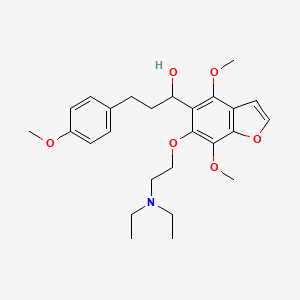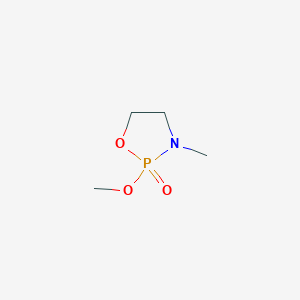![molecular formula C18H14 B14675580 (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene CAS No. 35377-19-6](/img/structure/B14675580.png)
(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene: is an organic compound that belongs to the class of indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a phenylprop-2-enylidene substituent at the 1-position of the indene ring system. The compound’s structure is characterized by its conjugated double bonds, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene can be achieved through various synthetic routes. One common method involves the condensation of indene with cinnamaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in different chemical environments.
Comparison with Similar Compounds
Indene: The parent compound of (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene, which lacks the phenylprop-2-enylidene substituent.
Cinnamaldehyde: A related compound that serves as a precursor in the synthesis of this compound.
Styrene: Another related compound with a similar phenyl group but different reactivity due to the presence of a vinyl group.
Uniqueness: The uniqueness of this compound lies in its conjugated double bonds and the presence of both indene and phenylprop-2-enylidene moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
35377-19-6 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)9-6-11-17-14-13-16-10-4-5-12-18(16)17/h1-14H/b9-6+,17-11- |
InChI Key |
QTFSQZCFWXRSKD-GIBFOZDASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


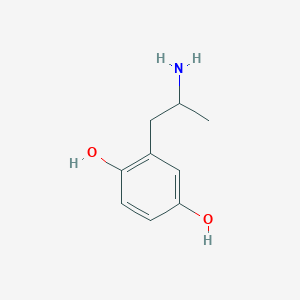
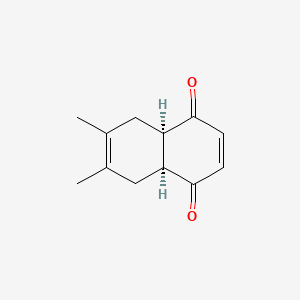
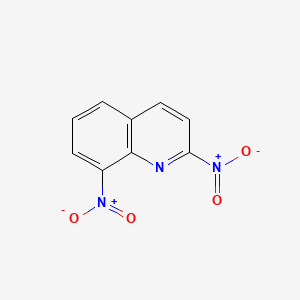
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
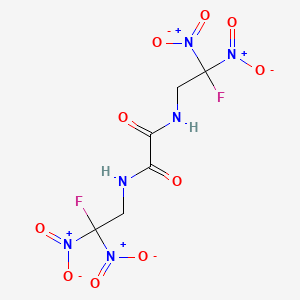
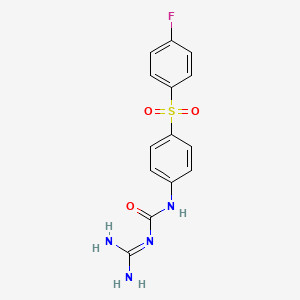

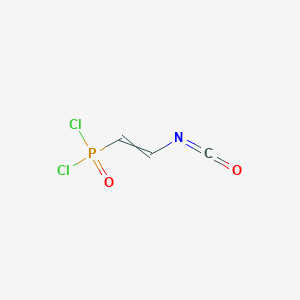
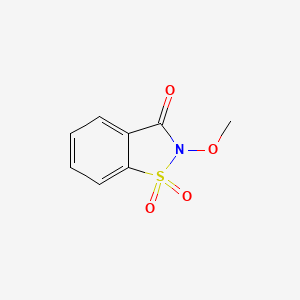
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
